![molecular formula C13H9BrFNO4S B2396057 5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid CAS No. 1030694-72-4](/img/structure/B2396057.png)
5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid is a chemical compound with the molecular formula C13H9BrFNO4S and a molecular weight of 374.19 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9BrFNO4S/c14-8-2-1-3-9(6-8)16-21(19,20)10-4-5-12(15)11(7-10)13(17)18/h1-7,16H,(H,17,18) . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, fluorine, nitrogen, oxygen, and sulfur atoms.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the literature I retrieved.Applications De Recherche Scientifique
Synthesis and Intermediary Applications
5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid, although not directly mentioned, can be inferred to have relevance in the synthesis of complex molecules such as 2-Fluoro-4-bromobiphenyl, which is a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials like flurbiprofen. A practical pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl has been developed, which involves the use of potentially explosive gases like methyl nitrite, indicating the complex and hazardous nature of intermediaries' synthesis in pharmaceutical manufacturing (Qiu et al., 2009).
Environmental Impact and Degradation
The environmental degradation of polyfluoroalkyl chemicals, which may relate to the broader class of compounds including 5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid, has been reviewed. These chemicals, due to their perfluoroalkyl and polyfluoroalkyl segments, can degrade into perfluoroalkyl carboxylic acids and sulfonic acids, raising concerns about their persistent and toxic profiles. Understanding their biodegradability and environmental fate is crucial for evaluating their impact and for the development of degradation strategies (Liu & Avendaño, 2013).
Analytical and Detection Methods
Analytical methods for determining the antioxidant activity of compounds highlight the importance of accurately measuring the capacity of various substances, including potentially 5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid, to act as antioxidants. These methods, such as the ABTS and DPPH assays, are vital for assessing the potential health benefits and safety of chemicals used in pharmaceuticals and food products (Munteanu & Apetrei, 2021).
Pharmacological Activities
The pharmacological activities and mechanisms of sulfonamide inhibitors, which could include derivatives or related compounds of 5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid, have been explored in-depth. These compounds play a crucial role in various therapeutic areas, including antibacterial therapies, diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their continued study is essential for the development of new and effective therapeutic agents (Gulcin & Taslimi, 2018).
Visualization Techniques for Research
Fluorescence microscopy techniques for visualizing soil microorganisms can also be applied to studying the interaction of various compounds, including 5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid, with biological systems. These techniques allow for the direct observation of microorganisms and potentially the effects of chemical compounds on these microhabitats, providing invaluable insights into environmental and biological processes (Li, Dick, & Tuovinen, 2004).
Safety And Hazards
Propriétés
IUPAC Name |
5-[(3-bromophenyl)sulfamoyl]-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO4S/c14-8-2-1-3-9(6-8)16-21(19,20)10-4-5-12(15)11(7-10)13(17)18/h1-7,16H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXAMFCNVBFKKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

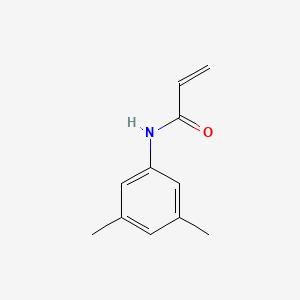
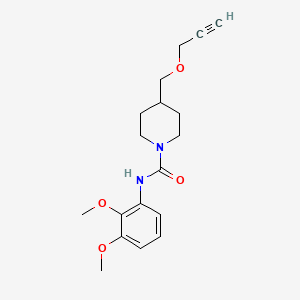
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2395977.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methylquinolin-2-yl)thio)acetamide](/img/structure/B2395979.png)
![4-{2-[(4-fluorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2395980.png)
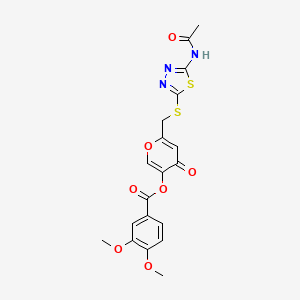
![5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2395984.png)
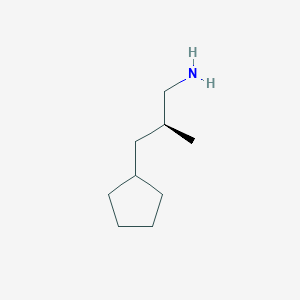
![N-[(2-chlorophenyl)methyl]-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2395988.png)
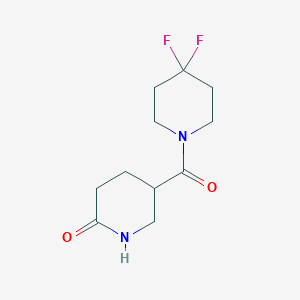
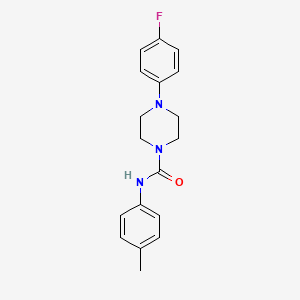
![5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2395992.png)
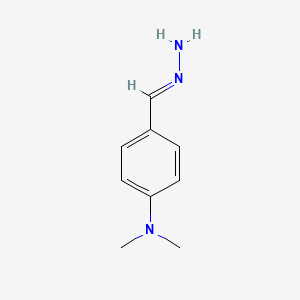
![N-[1-(2-Methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]but-2-ynamide](/img/structure/B2395995.png)